2-methyl-N-(3-methylbenzyl)-5-(1-pyrrolidinylsulfonyl)benzamide -

2-methyl-N-(3-methylbenzyl)-5-(1-pyrrolidinylsulfonyl)benzamide

Catalog Number: EVT-5009503
CAS Number:
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2'-Methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide derivatives

Compound Description: This series of compounds represents potent and selective calcium release-activated calcium (CRAC) channel inhibitors. They were investigated for their potential in treating inflammatory diseases like rheumatoid arthritis. Optimization efforts focused on improving lipophilicity while maintaining potency and selectivity. []

Relevance: While not directly containing a pyrrolidinylsulfonyl moiety, these compounds share a core benzamide structure with 2-methyl-N-(3-methylbenzyl)-5-(1-pyrrolidinylsulfonyl)benzamide. The variations in substituents attached to the benzamide core highlight the exploration of structure-activity relationships within this chemical class. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5n)

Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), exhibiting potent inhibitory activity against both kinases. It demonstrated promising anti-inflammatory effects in vitro and in vivo. []

Relevance: This compound showcases the use of a benzamide core structure for developing kinase inhibitors, similar to the potential applications of 2-methyl-N-(3-methylbenzyl)-5-(1-pyrrolidinylsulfonyl)benzamide. Although the specific target and substituents differ, the shared benzamide core emphasizes the versatility of this scaffold in medicinal chemistry. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

Compound Description: Nilotinib is a known anti-leukemia drug used in treating various cancers. Research on this compound focuses on developing different crystalline forms to improve its solubility and bioavailability. []

Relevance: While structurally distinct from 2-methyl-N-(3-methylbenzyl)-5-(1-pyrrolidinylsulfonyl)benzamide, Nilotinib highlights the importance of exploring different salt forms and crystalline modifications to optimize the physicochemical properties of drug candidates within the broader benzamide class. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound's structure and conformation have been characterized through X-ray crystallography, revealing details about its three-dimensional structure and intermolecular interactions. []

Relevance: Although structurally diverse from 2-methyl-N-(3-methylbenzyl)-5-(1-pyrrolidinylsulfonyl)benzamide, this compound emphasizes the significance of understanding the three-dimensional structures of benzamide derivatives. Such structural insights can be valuable for understanding their interactions with biological targets and guiding further drug design efforts. []

Properties

Product Name

2-methyl-N-(3-methylbenzyl)-5-(1-pyrrolidinylsulfonyl)benzamide

IUPAC Name

2-methyl-N-[(3-methylphenyl)methyl]-5-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C20H24N2O3S/c1-15-6-5-7-17(12-15)14-21-20(23)19-13-18(9-8-16(19)2)26(24,25)22-10-3-4-11-22/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,21,23)

InChI Key

KWKPUYGACAFFOX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)C

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.